An In-Depth Technical Guide to Boc-NH-PEG2-C2-amido-C4-acid: A Core Component in Targeted Protein Degradation
An In-Depth Technical Guide to Boc-NH-PEG2-C2-amido-C4-acid: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-amido-C4-acid is a bifunctional linker molecule integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-NH-PEG2-C2-amido-C4-acid, with a focus on its role in the development of next-generation therapeutics.
Core Concepts: The Role of Linkers in PROTACs
PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[1]
Polyethylene (B3416737) glycol (PEG) linkers, such as Boc-NH-PEG2-C2-amido-C4-acid, are frequently utilized in PROTAC design due to their ability to enhance the solubility and bioavailability of the resulting PROTAC molecule.[1] The defined length and flexibility of PEG chains allow for precise spatial positioning of the two ligands, which is crucial for optimal ternary complex formation and potent protein degradation.[1]
Chemical Structure and Properties of Boc-NH-PEG2-C2-amido-C4-acid
Boc-NH-PEG2-C2-amido-C4-acid, also known as PROTAC Linker 30, is a meticulously designed molecule featuring a Boc-protected amine, a short polyethylene glycol (PEG2) spacer, an amide bond, and a terminal carboxylic acid. This specific arrangement of functional groups provides the necessary handles for sequential and controlled conjugation to both the target protein ligand and the E3 ligase ligand.
Chemical Name: 5-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamoyl)pentanoic acid[2]
Molecular Formula: C₁₇H₃₂N₂O₇[2]
Molecular Weight: 376.45 g/mol [2]
CAS Number: 1310327-20-8[2]
The key structural features of this linker are:
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Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine. This allows for selective reaction at the other end of the molecule. The Boc group can be easily removed under acidic conditions to reveal the free amine for subsequent conjugation.
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PEG2 Spacer: The two ethylene (B1197577) glycol units enhance the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the final PROTAC.
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Amide Bond: The central amide bond provides structural stability.
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Terminal Carboxylic Acid: The carboxylic acid provides a reactive handle for conjugation to an amine-containing molecule, typically through the formation of an amide bond using standard coupling reagents.
Physicochemical and Characterization Data
Below is a summary of the key physicochemical and characterization data for Boc-NH-PEG2-C2-amido-C4-acid.
| Property | Value | Reference |
| Appearance | Solid Powder | [2] |
| Purity | ≥98% | [2] |
| Storage Condition | Dry, dark, and at -20°C for 1 year | [2] |
| Shipping Condition | Shipped under ambient temperature | [2] |
Note: Specific characterization data such as NMR and mass spectrometry are typically provided by the supplier on the certificate of analysis.
Experimental Protocols
The synthesis of PROTACs using Boc-NH-PEG2-C2-amido-C4-acid involves standard organic chemistry techniques, primarily focused on amide bond formation.
General Protocol for Amide Coupling
This protocol describes a general procedure for coupling the carboxylic acid end of Boc-NH-PEG2-C2-amido-C4-acid to an amine-containing molecule (e.g., a ligand for the target protein or E3 ligase).
Materials:
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Boc-NH-PEG2-C2-amido-C4-acid
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Amine-containing molecule
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Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
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Non-nucleophilic base: e.g., DIPEA (N,N-Diisopropylethylamine) or triethylamine
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Anhydrous solvent: e.g., DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
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Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography)
Procedure:
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Dissolve Boc-NH-PEG2-C2-amido-C4-acid (1.0 equivalent) and the amine-containing molecule (1.0-1.2 equivalents) in the anhydrous solvent of choice.
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Add the non-nucleophilic base (2-3 equivalents) to the reaction mixture.
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In a separate vessel, dissolve the coupling agent (1.1-1.5 equivalents) in the anhydrous solvent and add it to the reaction mixture.
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Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired amide conjugate.
Boc-Deprotection Protocol
This protocol describes the removal of the Boc protecting group to liberate the primary amine for further conjugation.
Materials:
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Boc-protected compound
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Acidic solution: e.g., 20-50% Trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane
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Anhydrous DCM
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Reagents for work-up (e.g., saturated sodium bicarbonate solution for neutralization)
Procedure:
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Dissolve the Boc-protected compound in anhydrous DCM.
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Add the acidic solution to the reaction mixture.
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Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
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Upon completion, carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
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Extract the product with an appropriate organic solvent.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Application in PROTAC Synthesis: A Logical Workflow
The bifunctional nature of Boc-NH-PEG2-C2-amido-C4-acid allows for a logical and stepwise synthesis of a PROTAC molecule. The following diagram illustrates a typical workflow.
PROTAC Mechanism of Action and Signaling Pathway
Once synthesized, a PROTAC utilizing the Boc-NH-PEG2-C2-amido-C4-acid linker (after incorporation into the final molecule) can be introduced to a biological system to induce the degradation of a target protein. The following diagram illustrates the general mechanism of action of a PROTAC.
Conclusion
Boc-NH-PEG2-C2-amido-C4-acid is a versatile and essential building block in the rapidly advancing field of targeted protein degradation. Its well-defined structure, incorporating a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid, provides researchers with the necessary tools for the rational design and efficient synthesis of potent PROTAC molecules. The ability to modulate the linker component of a PROTAC is a key strategy for optimizing its biological activity, and Boc-NH-PEG2-C2-amido-C4-acid offers a reliable and effective solution for this purpose. As the development of PROTAC-based therapeutics continues to accelerate, the demand for high-quality and well-characterized linkers like Boc-NH-PEG2-C2-amido-C4-acid will undoubtedly increase, solidifying its importance in the future of medicine.
